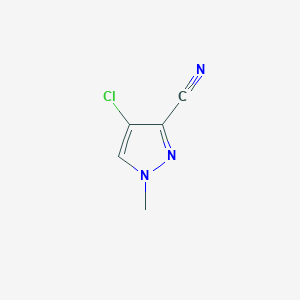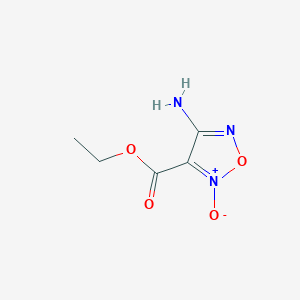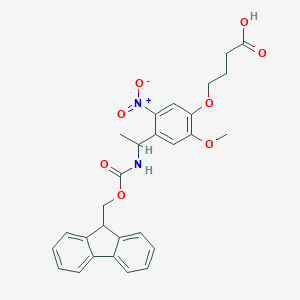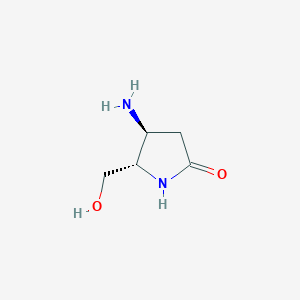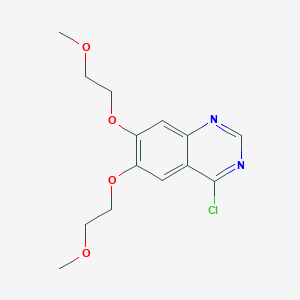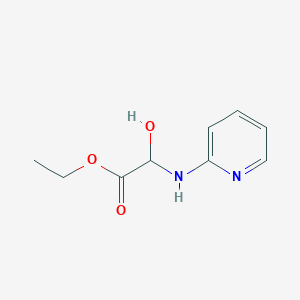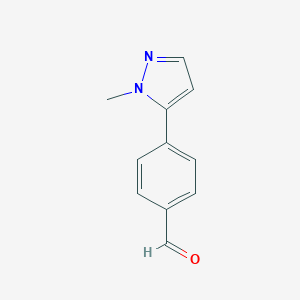
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
Synthesis Analysis
Synthesis of related pyrazole compounds often involves condensation reactions under specific conditions. For example, microwave-induced synthesis has been utilized for creating related pyrazole derivatives efficiently in solvent-free conditions, showcasing modern techniques in compound formation (Karale et al., 2002). Additionally, palladium-catalyzed oxidative carbonylation has been applied to synthesize structurally similar compounds, demonstrating the diversity of synthetic methods available for pyrazole derivatives (Bacchi et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights. Compounds with the pyrazole moiety have been characterized using various spectroscopic methods, providing detailed information on the molecular conformation and interactions, such as hydrogen bonding and charge distribution, which are essential for understanding the compound's behavior and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in diverse chemical reactions, reflecting their reactive nature. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions depending on the substituents and reaction conditions. The chemical properties are significantly influenced by the molecular structure, particularly the electron distribution and polarity within the molecule (Dzvinchuk, 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of pyrazole derivatives, are crucial for their application in various fields. X-ray crystallography, thermal analysis, and solubility tests are commonly used to characterize these aspects. For example, studies have shown that pyrazole compounds can exhibit different crystalline forms and solubilities based on their molecular structure and substituents (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present and the overall molecular structure. These properties are crucial for the compound's applications in synthetic chemistry and its biological activity (Alizadeh et al., 2013).
Scientific Research Applications
Use in Organic Synthesis
- Field : Organic Chemistry
- Application : “4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
- Results : The outcomes would also depend on the specific synthesis. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds .
Preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
- Field : Organic Chemistry
- Application : A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Method : The preparation involved the reaction of 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (2 eq.) and arylaldehydes (1 eq.) . The catalyst was successfully reused for three times without significant decrement of its catalytic activity .
- Results : The products were obtained in high yields and short reaction times .
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazoles, which include “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Use in Antimicrobial Research
- Field : Pharmacology
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have shown antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in the Synthesis of Dipeptidylpeptidase 4 Inhibitors
- Field : Medicinal Chemistry
- Application : “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis. The compound is likely used as a building block or intermediate in the synthesis of these inhibitors .
Use in Agrochemistry
- Field : Agrochemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in agrochemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in Coordination Chemistry
- Field : Coordination Chemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in coordination chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in Organometallic Chemistry
- Field : Organometallic Chemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in organometallic chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVJHWXCUOBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443017 | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
CAS RN |
179055-28-8 | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
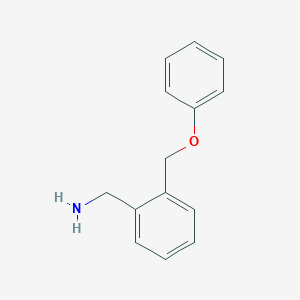
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
